

An In-depth Technical Guide to Trimethylphenylammonium Iodide (CAS 98-04-4)

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Compound of Interest

Compound Name: *Trimethylphenylammonium iodide*

Cat. No.: B029342

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylphenylammonium iodide (CAS 98-04-4), also known as N,N,N-trimethylanilinium iodide, is a quaternary ammonium salt with significant applications in organic synthesis, analytical chemistry, and as an intermediate in the pharmaceutical and dye industries.^{[1][2]} Its unique chemical structure, comprising a trimethylammonium cation attached to a phenyl ring with an iodide counter-ion, imparts a range of useful properties that are leveraged in various scientific and industrial processes. This technical guide provides a comprehensive overview of the core properties, synthesis, analysis, and applications of **Trimethylphenylammonium iodide**, with a focus on providing detailed experimental protocols and data for researchers and professionals in drug development.

Core Properties

Trimethylphenylammonium iodide is a white to slightly green crystalline powder or flakes.^{[1][3]} It is known to be sensitive to light, necessitating storage in a cool, dark place.^{[4][5]}

Physicochemical Properties

A summary of the key physicochemical properties of **Trimethylphenylammonium iodide** is presented in the table below.

Property	Value	Reference
CAS Number	98-04-4	[6]
Molecular Formula	C ₉ H ₁₄ IN	[6]
Molecular Weight	263.12 g/mol	[6]
Appearance	White to slightly green crystalline powder or flakes	[1][3]
Melting Point	227 °C (sublimes)	[5]
Solubility	Soluble in water and methanol. [1][5]	
Sensitivity	Light sensitive	[4][5]

Toxicological Properties

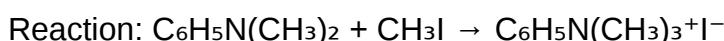
Trimethylphenylammonium iodide is classified as toxic if swallowed, in contact with skin, or if inhaled.[4] It causes skin irritation and serious eye irritation.[7] The LD₅₀ for mice via the intraperitoneal route is 55 mg/kg.[8]

Hazard Statement	GHS Classification	Reference
Toxic if swallowed, in contact with skin or if inhaled	H301 + H311 + H331	[4]
Causes skin irritation	H315	[7]
Causes serious eye irritation	H319	[7]

Experimental Protocols

Synthesis of Trimethylphenylammonium Iodide

A general and reliable method for the synthesis of **Trimethylphenylammonium iodide** is the quaternization of N,N-dimethylaniline with methyl iodide.[7]

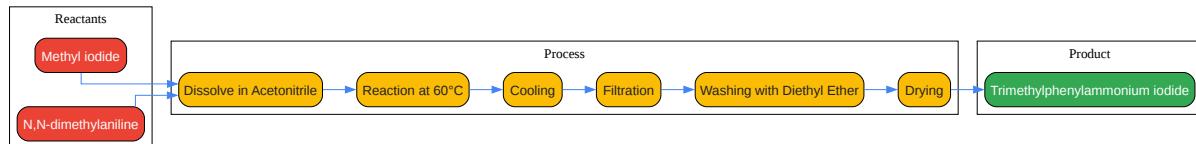


Materials:

- N,N-dimethylaniline
- Methyl iodide
- Acetonitrile (solvent)
- Diethyl ether (for washing)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethylaniline (1 equivalent) in acetonitrile to a concentration of 2 M.
- Slowly add methyl iodide (3 equivalents) dropwise to the stirred solution at room temperature.
- Heat the reaction mixture to 60°C and maintain for 16 hours. A white precipitate of **Trimethylphenylammonium iodide** will form.
- Cool the reaction mixture to room temperature.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with diethyl ether (3 x 10 mL) to remove any unreacted starting materials.
- Dry the purified product under high vacuum to yield a white powder.

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Synthesis workflow for **Trimethylphenylammonium iodide**.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.^[9] The choice of solvent is crucial for effective purification.^[10] For **Trimethylphenylammonium iodide**, polar solvents in which its solubility is significantly higher at elevated temperatures are suitable. Ethanol or a mixture of methanol and chloroform can be effective choices.^[11]

General Procedure:

- Dissolve the impure **Trimethylphenylammonium iodide** in a minimum amount of hot recrystallization solvent.^[12]
- If the solution is colored, add a small amount of activated charcoal and heat briefly.
- Perform a hot gravity filtration to remove insoluble impurities and the activated charcoal.
- Allow the filtrate to cool slowly to room temperature to allow for the formation of pure crystals.
- Further cooling in an ice bath can maximize the yield of the crystals.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.

- Dry the crystals in a vacuum oven.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A specific HPLC method for **Trimethylphenylammonium iodide** is not readily available in the literature, but a general approach for quaternary ammonium compounds can be adapted. A reverse-phase HPLC method is a common technique.[\[1\]](#) Due to the lack of a strong chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or mass spectrometry (MS).[\[13\]](#)

Suggested HPLC Parameters (for method development):

- Column: A C18 column or a mixed-mode column like Newcrom AH.[\[13\]](#)
- Mobile Phase: A gradient of acetonitrile and water with an ionic modifier such as ammonium formate.[\[13\]](#)
- Detector: ELSD, CAD, or MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation. For **Trimethylphenylammonium iodide**, the spectrum would show characteristic signals for the aromatic protons of the phenyl group and the protons of the trimethylammonium group.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

- Aromatic protons (C₆H₅): Multiplet in the range of 7.5-8.0 ppm.
- Trimethylammonium protons (-N(CH₃)₃): A singlet around 3.6 ppm.[\[7\]](#)

Infrared (IR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

- Aromatic C-H stretching: Around 3000-3100 cm⁻¹.[\[14\]](#)
- Aliphatic C-H stretching (from methyl groups): Around 2850-2960 cm⁻¹.[\[14\]](#)
- Aromatic C=C stretching: Peaks in the region of 1450-1600 cm⁻¹.[\[14\]](#)
- C-N stretching: Around 1200-1350 cm⁻¹.[\[14\]](#)

Applications in Research and Development Organic Synthesis

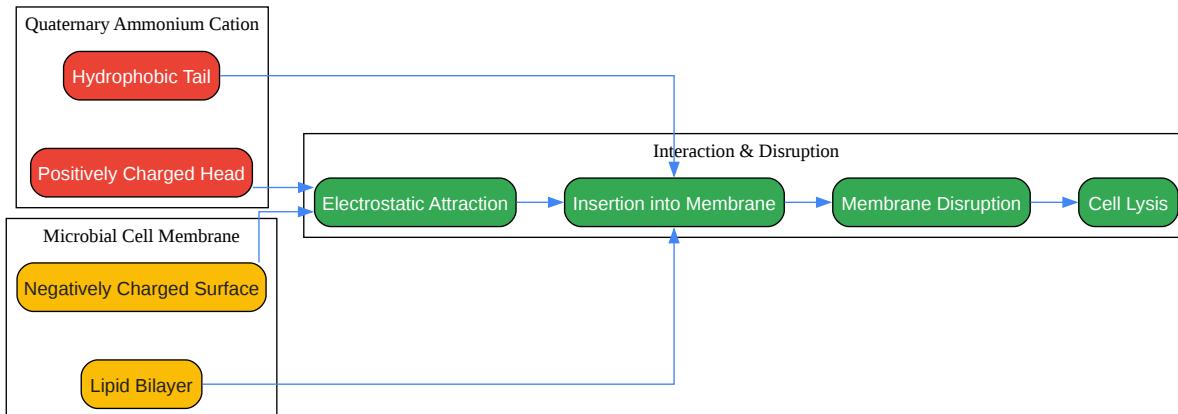
Trimethylphenylammonium iodide is a versatile reagent in organic synthesis, primarily used as a source of the methyl group in methylation reactions.[\[15\]](#) It is considered a safe and easy-to-handle methylating agent.[\[15\]](#)

Pharmaceutical Intermediate

Quaternary ammonium compounds are a significant class of molecules in pharmaceutical development, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[\[15\]](#) **Trimethylphenylammonium iodide** serves as a key intermediate in the synthesis of more complex pharmaceutical compounds.[\[1\]](#)

Antimicrobial Activity

Quaternary ammonium compounds, in general, are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[\[16\]](#) The positively charged nitrogen atom interacts with the negatively charged cell membranes of microorganisms, leading to cell lysis and death.[\[16\]](#) While specific data for the iodide salt is limited, the bromide analogue, Trimethylphenylammonium bromide, has demonstrated significant antibacterial and antifungal properties.[\[17\]](#) It is plausible that the iodide salt exhibits similar activity.



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General mechanism of antimicrobial action for quaternary ammonium compounds.

Drug Development and Signaling Pathways

While direct involvement of **Trimethylphenylammonium iodide** in specific signaling pathways is not well-documented, quaternary ammonium compounds are known to interact with various biological targets. For instance, some act as cholinesterase inhibitors, impacting neurotransmission.[2][3] The structural similarity of some quaternary ammonium compounds to endogenous ligands allows them to interact with receptors, including G protein-coupled receptors (GPCRs). Further research is needed to explore the specific biological activities and potential signaling pathway interactions of **Trimethylphenylammonium iodide**.

Conclusion

Trimethylphenylammonium iodide is a valuable chemical compound with a well-defined set of properties and a range of important applications, particularly in organic synthesis and as a pharmaceutical intermediate. This guide has provided a detailed overview of its core

characteristics, along with experimental protocols for its synthesis and purification, and an outline of analytical methods for its characterization. For researchers and professionals in drug development, understanding the fundamental chemistry and potential biological activities of this and similar quaternary ammonium compounds is crucial for the design and synthesis of novel therapeutic agents. Further investigation into its specific biological targets and mechanisms of action could unveil new opportunities for its application in medicine.

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